2-Chloro-4-(3-chloropropyl)thiophene
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Overview
Description
2-Chloro-4-(3-chloropropyl)thiophene is a halogenated thiophene derivative. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Halogenated thiophenes, such as this compound, are important in synthetic chemistry due to their unique electronic and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chloropropyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound often involves the use of halogenating agents such as N-chlorosuccinimide (NCS) or bromine in the presence of catalysts. The reaction conditions typically include controlled temperatures and the use of solvents like dichloroethane .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chloropropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Halogenated thiophenes can undergo nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the electronic properties of the thiophene ring.
Coupling Reactions: Thiophene derivatives can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-chlorosuccinimide (NCS): for halogenation.
Phosphorus pentasulfide (P4S10): for sulfurization.
Lewis acids: as catalysts in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce polyhalogenated thiophenes, while oxidation reactions can yield thiophene oxides .
Scientific Research Applications
2-Chloro-4-(3-chloropropyl)thiophene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chloropropyl)thiophene involves its interaction with molecular targets and pathways. The compound’s halogenated structure allows it to participate in various chemical reactions, influencing its biological activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: Another halogenated thiophene with similar properties.
3-Chlorothiophene: Differing in the position of the chlorine atom.
Polyhalogenated Thiophenes: Compounds with multiple halogen atoms on the thiophene ring
Uniqueness
2-Chloro-4-(3-chloropropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it valuable in various applications, from material science to medicinal chemistry .
Properties
Molecular Formula |
C7H8Cl2S |
---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-chloro-4-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8Cl2S/c8-3-1-2-6-4-7(9)10-5-6/h4-5H,1-3H2 |
InChI Key |
VZYJMUSGZKQEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCCCl)Cl |
Origin of Product |
United States |
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